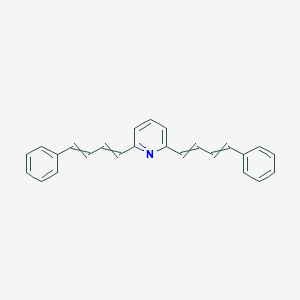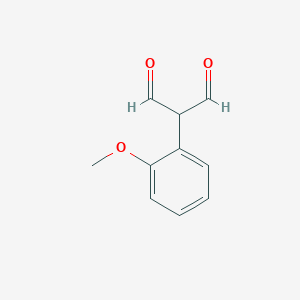
(2-Methoxyphenyl)propanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyphenyl)propanedial is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanedial moiety. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)propanedial can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer . Another method includes the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. These processes offer high efficiency and selectivity while reducing the ecological footprint. For instance, the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade has been reported to produce high yields of the compound .
化学反应分析
Types of Reactions: (2-Methoxyphenyl)propanedial undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include methoxy-substituted phenyl derivatives and various aldehyde or alcohol derivatives depending on the reaction conditions .
科学研究应用
(2-Methoxyphenyl)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
作用机制
The mechanism of action of (2-Methoxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with cellular components, leading to various biological outcomes. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes involved in the inflammatory response .
相似化合物的比较
- (3-Methoxyphenyl)propanedial
- (4-Methoxyphenyl)propanedial
- (2-Hydroxyphenyl)propanedial
Comparison: (2-Methoxyphenyl)propanedial is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in research and industry .
属性
CAS 编号 |
652965-03-2 |
|---|---|
分子式 |
C10H10O3 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)propanedial |
InChI |
InChI=1S/C10H10O3/c1-13-10-5-3-2-4-9(10)8(6-11)7-12/h2-8H,1H3 |
InChI 键 |
WDIRQJLJRVMFLT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
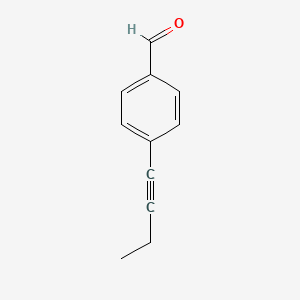
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)
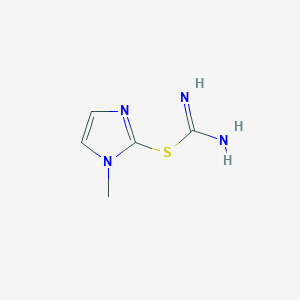
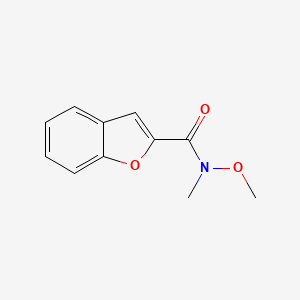
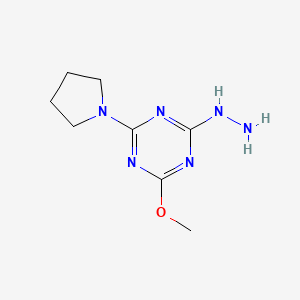

![4-Pentenamide, 2-[(S)-cyclohexylsulfinyl]-N,N-bis(1-methylethyl)-, (2S)-](/img/structure/B12525170.png)

![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)


